5-Bromo-6-methoxy-8-nitroquinoline

Catalog No.
S9089446
CAS No.
5347-15-9
M.F
C10H7BrN2O3
M. Wt
283.08 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-methoxy-8-nitroquinoline

CAS Number

5347-15-9

Product Name

5-Bromo-6-methoxy-8-nitroquinoline

IUPAC Name

5-bromo-6-methoxy-8-nitroquinoline

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

InChI

InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3

InChI Key

SDMIYMJTQNOZRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)Br

5-Bromo-6-methoxy-8-nitroquinoline is a synthetic organic compound with the molecular formula C10H7BrN2O3C_{10}H_7BrN_2O_3 and a molecular weight of approximately 283.078 g/mol. It is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position of the quinoline ring system. This compound is notable for its unique structural features, which contribute to its chemical reactivity and biological activities.

Due to its functional groups:

  • Reduction: The nitro group can be reduced to an amino group under certain conditions, leading to derivatives like 5-bromo-6-methoxy-8-aminoquinoline. This transformation has implications for further synthetic applications and biological activity .
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents at the 5-position. This property is useful in synthesizing analogs with varied biological activities .
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho or para positions relative to itself, facilitating further modifications of the quinoline ring .

Research indicates that 5-bromo-6-methoxy-8-nitroquinoline exhibits significant biological activities:

  • Antimicrobial Activity: Compounds within the quinoline class have shown effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents .
  • Anticancer Properties: Some studies have indicated that derivatives of this compound may possess anticancer properties, likely due to their ability to interact with cellular pathways involved in cancer progression .
  • Enzyme Inhibition: The compound may inhibit specific enzymes, such as cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .

The synthesis of 5-bromo-6-methoxy-8-nitroquinoline can be achieved through several methods:

  • Nitration of Quinoline Derivatives: Starting from 6-methoxyquinoline, nitration can be performed using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 8-position.
  • Bromination: The introduction of bromine can be accomplished via electrophilic bromination using bromine or N-bromosuccinimide in an appropriate solvent.
  • One-Pot Synthesis: A more efficient method involves a one-pot reaction where both nitration and bromination occur sequentially or simultaneously under controlled conditions .

5-Bromo-6-methoxy-8-nitroquinoline has several applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis, particularly in creating more complex quinoline derivatives.
  • Material Science: Its unique properties may find applications in developing materials with specific optical or electronic characteristics.

Studies on the interactions of 5-bromo-6-methoxy-8-nitroquinoline with biological systems have revealed important insights:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide information on its pharmacokinetics and potential side effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can help predict its behavior in biological systems and its efficacy as a therapeutic agent .

Several compounds share structural similarities with 5-bromo-6-methoxy-8-nitroquinoline. Here are some notable examples:

Compound NameStructure FeaturesSimilarity Score
7-Bromo-3-nitroquinolin-4-amineBromine at position 7, amino group at position 40.87
6-Methoxy-8-nitroquinolineMethoxy and nitro groups on quinoline0.86
7-Chloro-6-methoxyquinolinChlorine instead of bromine0.85
6-Methoxy-5-bromoquinolinBromine at position 50.84
8-Methoxy-6-nitroquinolineMethoxy and nitro groups but different positioning0.84

Uniqueness

5-Bromo-6-methoxy-8-nitroquinoline stands out due to its specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds. Its unique combination of a bromine atom, methoxy group, and nitro group allows for diverse synthetic pathways and potential therapeutic applications not fully explored by its analogs.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

281.96400 g/mol

Monoisotopic Mass

281.96400 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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